molecular formula C17H30BN3O4 B1412619 {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester CAS No. 1613643-02-9

{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester

Cat. No. B1412619
CAS RN: 1613643-02-9
M. Wt: 351.3 g/mol
InChI Key: OSPRIEIOIUDYFI-UHFFFAOYSA-N
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Description

This compound is a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . The tetramethyl-[1,3,2]dioxaborolan-2-yl group is a common motif in boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a boron atom connected to two oxygen atoms and a carbon atom, forming a boronic ester. The pyrazol-1-yl-propyl-carbamic acid tert-butyl ester portion of the molecule would likely contribute to the overall polarity and reactivity of the compound .


Chemical Reactions Analysis

Boronic esters are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its boronic ester and pyrazol-1-yl-propyl-carbamic acid tert-butyl ester groups. For example, it might have a relatively high boiling point due to the presence of these functional groups .

Scientific Research Applications

Synthesis and Characterization

{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester serves as an important intermediate in synthesizing biologically active compounds. For instance, it is used in the synthesis of crizotinib, a drug utilized in cancer treatment. The compound has been synthesized through multi-step processes, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and the yield of these processes has been notably reported to be around 49.9%. The structural confirmation of the compound was achieved through MS and 1 HNMR spectrum analysis (Kong et al., 2016).

Crystal Structure and DFT Studies

The compound's crystal structure and molecular dynamics have been studied extensively. For example, its structure was confirmed through various spectroscopic methods like FT-IR, 1H NMR, 13C NMR, and MS spectroscopies. Additionally, its single crystal was determined through X-ray diffraction. These studies are pivotal in understanding the molecular structure and validating it through density functional theory (DFT) calculations. These studies ensure that the synthesized compounds possess the correct structure and conformations required for their intended scientific applications (Liao et al., 2022).

Application in Synthesis of Other Compounds

Further, this compound plays a crucial role in the synthesis route of target molecules, especially in the realm of pharmaceuticals targeting specific cellular mechanisms, such as mTOR-targeted PROTAC molecule PRO1. The synthesis involves palladium-catalyzed Suzuki reactions and precise control over reaction conditions to achieve high yields, indicating its importance in producing complex molecules with high specificity (Zhang et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if used in a Suzuki-Miyaura cross-coupling reaction, the boronic ester would likely undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

As with all chemicals, this compound should be handled with care. Boronic esters can be flammable and may release flammable gases when in contact with water .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential areas for further exploration. This includes the development of new synthetic methods and the synthesis of novel boronic ester-containing compounds .

properties

IUPAC Name

tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BN3O4/c1-15(2,3)23-14(22)19-9-8-10-21-12-13(11-20-21)18-24-16(4,5)17(6,7)25-18/h11-12H,8-10H2,1-7H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPRIEIOIUDYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester

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